反式二氯双(三乙基膦)钯(II)

描述

“trans-Dichlorobis(triethylphosphine)palladium(II)” is used in the coupling of C-C bonds and also as pharmaceutical and organic intermediates . It is a catalyst of choice in hydrogenation, hydrosilation, carbonylation, oxidation, elimination, reduction, allyl acetate isomerization, dimerization of 1,3-dienes, and C-C bond formation such as Negishi coupling, Suzuki coupling, Kumada coupling, Sonogashira coupling, Heck coupling, and Sonogashira-Hagihara coupling reactions .

Synthesis Analysis

The synthesis of “trans-Dichlorobis(triethylphosphine)palladium(II)” involves various reactions. It is used in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides, coupling reaction of aryl bromides with vinylic acetates .Molecular Structure Analysis

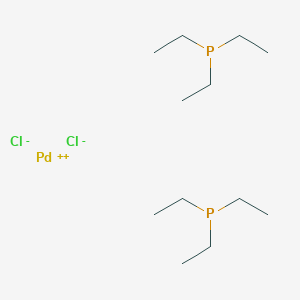

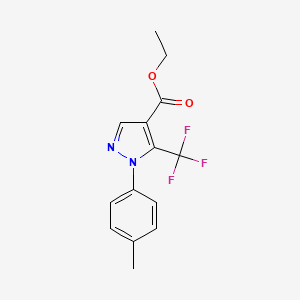

The molecular formula of “trans-Dichlorobis(triethylphosphine)palladium(II)” is C36H30Cl2P2Pd . The InChI Key is YNHIGQDRGKUECZ-UHFFFAOYSA-L .Chemical Reactions Analysis

“trans-Dichlorobis(triethylphosphine)palladium(II)” is used in various chemical reactions. It is used in hydrogenation, hydrosilation, carbonylation, oxidation, elimination, reduction, allyl acetate isomerization, dimerization of 1,3-dienes, and C-C bond formation such as Negishi coupling, Suzuki coupling, Kumada coupling, Sonogashira coupling, Heck coupling, and Sonogashira-Hagihara coupling reactions .Physical And Chemical Properties Analysis

“trans-Dichlorobis(triethylphosphine)palladium(II)” is a yellow powder . It is insoluble in water but soluble in benzene and toluene . Its molecular weight is 701.90 g/mol .科学研究应用

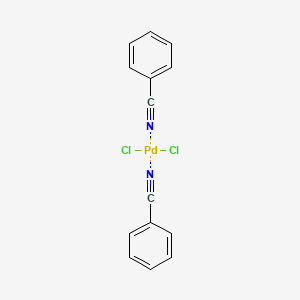

晶体结构表征:根据斯塔克和惠特米尔的说法,反式二氯双(三苯基膦)钯(II)已被表征为具有四方平面几何结构,钯位于反演中心 (Stark & Whitmire, 1997).

光异构化研究:库苏马诺等人研究了反式二卤代双(三正丙基膦)钯(II)配合物在各种溶剂中的光异构化,重点介绍了配位卤化物和激发波长对量子产率的影响 (Cusumano et al., 1981).

有机金属聚合物合成:弗拉托迪等人的研究证明了反式二氯双(三丁基膦)钯(II)在合成共轭有机金属聚合物中的应用,强调了前体构型和反应条件在聚合物形成中的作用 (Fratoddi et al., 2007).

有机合成中的催化:阿卡佐米等人发现,涉及二氯双(三苯基膦)钯-锡(II)氯化物的体系有效地催化了 N-(2-硝基亚苄基)胺转化为 2H-吲唑衍生物 (Akazome et al., 1991).

光解和异构化:吴和莫克对二氯双(三乙基膦)铂(II)和钯(II)的顺式和反式四方平面配合物的な光解进行了研究,提供了对异构化量子产率和氧气效应的见解 (Goh & Mok, 1977).

可循环催化剂:塔尔哈米等人证明,物理截留于二氧化硅溶胶-凝胶基质中的二氯双(三苯基膦)钯(II)可作为交叉偶联反应的高效可循环催化剂 (Talhami et al., 2006).

与全氟乙烯基形成配合物:雷斯特等人的研究表明,当双(三乙基膦)镍二氯化物与全氟乙烯基溴化镁相互作用时,会形成各种配合物,这表明二氯双(三乙基膦)钯(II)在形成新化合物方面具有多功能性 (Rest et al., 1967).

晶体数据分析:兰宁格的研究提供了反式二氯双(咪唑)钯(II)的晶体数据,增加了对类似钯(II)化合物结构性质的理解 (Ranninger, 1979).

作用机制

The mechanism of action of “trans-Dichlorobis(triethylphosphine)palladium(II)” involves its use as a catalyst in various reactions. It is used in hydrogenation, hydrosilation, carbonylation, oxidation, elimination, reduction, allyl acetate isomerization, dimerization of 1,3-dienes, and C-C bond formation such as Negishi coupling, Suzuki coupling, Kumada coupling, Sonogashira coupling, Heck coupling, and Sonogashira-Hagihara coupling reactions .

安全和危害

“trans-Dichlorobis(triethylphosphine)palladium(II)” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

属性

IUPAC Name |

palladium(2+);triethylphosphane;dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYNIEUXPCUIEL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl2P2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Dichlorobis(triethylphosphine)palladium(II) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B7780820.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B7780828.png)

![4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]-benzamide](/img/structure/B7780833.png)

![4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cycloheptyl]benzamide](/img/structure/B7780837.png)